molecular formula C23H19ClN2O3 B272114 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B272114
M. Wt: 406.9 g/mol
InChI Key: KZKGMZYTGZISOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. This compound belongs to the class of indole derivatives and has a complex molecular structure. The synthesis of this compound requires specialized knowledge and techniques, and its properties make it a valuable tool for investigating biological processes.

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. This compound has been shown to have high affinity for certain targets, making it a promising tool for investigating biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular processes. It has also been investigated for its potential anti-cancer properties, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency and selectivity for certain targets. This compound can be used to investigate specific biological processes and can provide valuable insights into the mechanisms of action of certain enzymes and receptors. However, the limitations of using this compound include its complex synthesis method and the need for specialized knowledge and techniques.

Future Directions

There are several future directions for the research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One potential area of investigation is the anti-cancer properties of this compound. More research is needed to determine the efficacy of this compound in inhibiting cancer cell growth and proliferation. Another area of future research is the identification of new targets for this compound. By investigating the binding affinity of this compound to different enzymes and receptors, new biological processes can be uncovered. Finally, the development of new synthesis methods for this compound could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves several steps. One of the key steps is the condensation of 2-(pyridin-3-yl)acetic acid with 4-methylbenzaldehyde to form the corresponding Schiff base. This intermediate is then treated with chloroacetyl chloride and hydroxylamine hydrochloride to form the desired product. This synthesis method has been optimized and can be performed on a small scale in a laboratory setting.

Scientific Research Applications

The unique structure of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one makes it a valuable tool for scientific research. This compound has been shown to have potential applications in the study of biological processes, including enzyme inhibition and receptor binding. It has also been investigated for its potential anti-cancer properties.

properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one

InChI

InChI=1S/C23H19ClN2O3/c1-15-4-6-16(7-5-15)14-26-20-9-8-18(24)11-19(20)23(29,22(26)28)12-21(27)17-3-2-10-25-13-17/h2-11,13,29H,12,14H2,1H3

InChI Key

KZKGMZYTGZISOC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CN=CC=C4)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CN=CC=C4)O

Origin of Product

United States

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